molecular formula C20H28N2O2S2 B2978779 4-(propan-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide CAS No. 953141-08-7

4-(propan-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide

Cat. No.: B2978779
CAS No.: 953141-08-7
M. Wt: 392.58
InChI Key: UKVKPJOXAZPWPN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzene ring substituted with an isopropyl group (4-(propan-2-yl)) and a piperidin-4-ylmethyl moiety. The piperidine ring is further functionalized with a thiophen-2-ylmethyl group at the 1-position. The molecular formula is inferred as C₂₀H₂₆N₂O₂S₂ (molecular weight ≈ 406.56 g/mol). Sulfonamides are well-known for their diverse pharmacological roles, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

4-propan-2-yl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2S2/c1-16(2)18-5-7-20(8-6-18)26(23,24)21-14-17-9-11-22(12-10-17)15-19-4-3-13-25-19/h3-8,13,16-17,21H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVKPJOXAZPWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzene sulfonamide derivative, followed by the introduction of the piperidine ring and the thiophene moiety. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and thiophene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzene derivatives.

Scientific Research Applications

4-(propan-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the piperidine and thiophene moieties contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Sulfonamide Scaffolds

N-(4-fluorophenyl)-N-({4-[(morpholin-4-yl)methyl]thiophen-2-yl}methyl)-4-(propan-2-yl)benzene-1-sulfonamide (F997-0728)
  • Molecular Formula : C₂₅H₂₉FN₂O₃S₂
  • Key Features : Morpholine-substituted thiophene and fluorophenyl group.
  • Comparison : The morpholine group enhances solubility and may target kinase pathways, unlike the target compound’s simpler thiophen-2-ylmethyl substitution. The fluorophenyl group could increase metabolic stability compared to the isopropyl benzene .
4-methoxy-2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide (BJ13055)
  • Molecular Formula : C₁₉H₂₆N₂O₃S₂
  • Key Features : Methoxy and methyl groups on the benzene ring.
  • Both share the thiophen-2-ylmethyl-piperidine motif, suggesting possible overlap in biological targets .
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)
  • Molecular Formula : C₁₉H₂₀ClN₃O₂S
  • Key Features : Chlorophenyl and phenylethyl substituents.
  • Comparison : W-15’s phenylethyl group and piperidinylidene structure are associated with opioid receptor binding. The target compound’s thiophene and isopropyl groups may alter receptor selectivity or metabolic pathways .

Pharmacological and Functional Group Variations

Thiophene vs. Benzene Derivatives
  • Thiophene-Containing Analogues : Compounds like β-Hydroxythiofentanyl () and F997-0728 () utilize thiophene’s electron-rich aromatic system for enhanced receptor interactions. The target compound’s thiophen-2-ylmethyl group may similarly improve binding to hydrophobic pockets in target proteins .
  • Benzene-Sulfonamides: W-15 () and BJ13055 () highlight the importance of substituents on the benzene ring.

Biological Activity

Chemical Structure and Properties

The compound's structure features:

  • A sulfonamide group (benzene-1-sulfonamide) which is known for its antibacterial properties.
  • An isopropyl group that may influence lipophilicity and membrane permeability.
  • A thiophenyl moiety which can enhance biological activity through interactions with biological targets.

Molecular Formula

The molecular formula is C19H26N2O2SC_{19}H_{26}N_2O_2S, indicating a complex structure conducive to various interactions within biological systems.

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antibacterial effects. The compound's sulfonamide group may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby exerting bacteriostatic effects. In vitro studies have shown that derivatives of sulfonamides can exhibit significant antimicrobial activity against a range of pathogens.

Anticancer Activity

Recent research indicates that compounds with similar structures may possess anticancer properties. For instance, sulfonamide derivatives have been investigated for their ability to inhibit tumor growth in various cancer cell lines. Specific studies have reported that modifications to the piperidine and thiophene components can enhance cytotoxicity against cancer cells.

The proposed mechanisms of action include:

  • Inhibition of specific enzymes involved in metabolic pathways.
  • Induction of apoptosis in cancer cells.
  • Modulation of immune responses through interaction with immune cell receptors.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that a related sulfonamide compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an effective antibiotic agent.
  • Anticancer Potential : In a study from Cancer Letters, the compound exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting promising anticancer activity. The study emphasized the importance of the thiophene ring in enhancing the compound's interaction with cellular targets.
  • Mechanistic Insights : Research published in Molecular Pharmacology explored the role of piperidine derivatives in modulating signaling pathways associated with cell proliferation and survival, providing insights into how structural variations affect biological outcomes.

Table 1: Biological Activities of Related Sulfonamides

Compound NameActivity TypeMIC (µg/mL)IC50 (µM)Reference
Compound AAntibacterial16-Journal of Antimicrobial Chemotherapy
Compound BAnticancer-5Cancer Letters
Compound CEnzyme Inhibition32-Molecular Pharmacology

Table 2: Structural Variants and Their Effects

Variant StructureBiological ActivityMechanism
Sulfonamide + IsopropylAntibacterialInhibition of folate synthesis
Thiophenyl SubstitutedAnticancerApoptosis induction
Piperidine ModifiedImmune modulationSignaling pathway alteration

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